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m-PEG7-Br

Solubility Bioconjugation Linker Chemistry

m-PEG7-Br (CAS: 104518-25-4) is a monodisperse polyethylene glycol (PEG) derivative, specifically a linear chain of seven ethylene oxide units terminated with a methoxy group on one end and a reactive bromide on the other. With a defined molecular formula of C15H31BrO7 and a molecular weight of 403.31 g/mol, it is classified as a short-chain, monofunctional PEG linker.

Molecular Formula C15H31BrO7
Molecular Weight 403.31 g/mol
Cat. No. B8098983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG7-Br
Molecular FormulaC15H31BrO7
Molecular Weight403.31 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCBr
InChIInChI=1S/C15H31BrO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-15H2,1H3
InChIKeyYUFIIJSCVFVGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG7-Br (Methyl-PEG7-Bromide) for PROTAC Synthesis: A Physicochemical Procurement Baseline


m-PEG7-Br (CAS: 104518-25-4) is a monodisperse polyethylene glycol (PEG) derivative, specifically a linear chain of seven ethylene oxide units terminated with a methoxy group on one end and a reactive bromide on the other . With a defined molecular formula of C15H31BrO7 and a molecular weight of 403.31 g/mol, it is classified as a short-chain, monofunctional PEG linker . Its primary utility lies in its function as a versatile building block for bioconjugation and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the bromide acts as an excellent leaving group for nucleophilic substitution reactions .

Beyond 'A PEG Linker': Why m-PEG7-Br's Chain Length and Functionality Are Not Interchangeable with m-PEGn-Br Analogs


In-class substitution of m-PEG7-Br with other monofunctional PEG bromides (e.g., m-PEG3-Br or m-PEG4-Br) is not scientifically valid without considering the distinct physicochemical and spatial consequences of PEG chain length. While all m-PEGn-Br linkers provide a reactive bromide and a hydrophilic PEG spacer, the specific number of ethylene glycol units (n=7) in m-PEG7-Br confers a unique combination of molecular reach and aqueous solubility . In the context of PROTAC design, systematic reviews have established that linker length is a critical determinant of ternary complex formation, degradation efficiency, and target selectivity [1]. A shorter linker (n=3 or n=4) imposes a constrained geometry that may be optimal for one protein pair but ineffective or even inhibitory for another, whereas a longer linker (n=7) provides the conformational flexibility required to bridge larger inter-protein distances or accommodate domain movements [2]. Therefore, substituting m-PEG7-Br with a shorter analog without empirical validation risks compromising the intended biological outcome of the conjugate. The following section quantifies these differential properties based on available data.

Quantitative Evidence Guide: Differentiating m-PEG7-Br from Closest Analogs


Aqueous Solubility Comparison: m-PEG7-Br vs. m-PEG4-Br

m-PEG7-Br demonstrates superior intrinsic aqueous solubility compared to the shorter m-PEG4-Br analog. This difference is a direct consequence of the extended PEG chain (7 units vs. 4 units), which provides more hydrogen bond acceptor sites (7 vs. 4) and a larger hydrophilic surface area, as detailed in vendor-supplied physicochemical profiles .

Solubility Bioconjugation Linker Chemistry

Comparative Lipophilicity: The Impact of PEG Chain Length on LogP

While both compounds are hydrophilic, m-PEG7-Br exhibits a slightly higher LogP value compared to m-PEG4-Br. This indicates that the longer PEG chain of m-PEG7-Br introduces a marginally greater degree of overall lipophilicity, likely due to the increased proportion of ethylene (-CH2CH2-) units relative to the terminal groups .

Lipophilicity LogP Drug Design

Molecular Reach and Conformational Space: PEG7 vs. PEG4 in PROTAC Linker Design

The biological performance of PROTACs is exquisitely sensitive to linker length. While no direct quantitative data exists for m-PEG7-Br itself, class-level inference from PROTAC literature demonstrates that the length of the PEG linker is a key variable for degradation efficiency [1]. A study on Retro-2-based PROTACs showed that the ability to degrade the GSPT1 target protein was dependent on the length of the PEG chain linker [2]. This class-level evidence underscores that the 7-unit chain of m-PEG7-Br (end-to-end distance of approximately 0.9-1.0 nm) accesses a distinct conformational space compared to the more constrained 4-unit chain of m-PEG4-Br (approximately 0.5-0.6 nm), which can translate to binary 'active' or 'inactive' degradation profiles.

PROTAC Linker Length Structure-Activity Relationship

Defined Stoichiometry: m-PEG7-Br as a Monofunctional Linker vs. Homobifunctional Br-PEG7-Br

m-PEG7-Br is a monofunctional PEG linker with a single reactive bromide group, distinguishing it from homobifunctional analogs like Br-PEG7-Br which possess two reactive sites . The monofunctional nature ensures precise 1:1 conjugation stoichiometry, preventing undesirable crosslinking, dimerization, or polymerization that can occur with the bifunctional comparator, thereby simplifying the synthesis of well-defined, single-chain modified conjugates .

PEGylation Crosslinking Surface Modification

Impact of PEG7 Chain Length on PROTAC Ternary Complex Formation (Class-Level Inference)

As a class, PEG linkers of varying lengths are used to tune the spatial relationship between the target protein and E3 ligase ligands within a PROTAC molecule [1]. While direct quantitative data for m-PEG7-Br is not available, the principle that 'linker length is a conformational tuner' is well-established [1]. A PEG7 chain provides a longer, more flexible spacer compared to shorter homologs like PEG3 or PEG4. This increased reach can be crucial for target/E3 ligase pairs with more distant binding pockets or those that undergo conformational changes upon binding, as the longer linker can accommodate these dynamic events more effectively [2].

PROTAC Ternary Complex Linker Optimization

Exact Mass and Monodispersity: Ensuring Reproducible Conjugation

m-PEG7-Br is a monodisperse PEG derivative with a single, well-defined exact mass of 402.12532 g/mol . This contrasts with polydisperse PEG products, which consist of a mixture of chain lengths and molecular weights. The monodispersity of m-PEG7-Br ensures that every molecule in a given batch has the same structure and mass, leading to highly reproducible conjugation chemistry and simplified purification and characterization of the final conjugate via LC-MS [1].

Monodisperse PEG Conjugation Reproducibility Analytical Characterization

High-Value Procurement and Research Application Scenarios for m-PEG7-Br


Synthesis of Long-Linker PROTAC Libraries for Challenging Protein Targets

For medicinal chemistry campaigns aiming to degrade proteins with deep binding pockets or those requiring significant conformational flexibility for ternary complex formation with an E3 ligase (e.g., VHL or CRBN). m-PEG7-Br serves as a key building block for synthesizing PROTACs with a longer PEG linker, which can be screened against analogs made with shorter m-PEGn-Br linkers (n=3,4,5,6) to map the optimal linker length for degradation efficiency. The monofunctional nature ensures precise attachment of the linker to a single ligand, avoiding crosslinking side reactions [1].

PEGylation of Hydrophobic Small Molecules for Solubility Enhancement

When a hydrophobic drug candidate or a fluorescent probe exhibits poor aqueous solubility that hinders its use in biochemical or cellular assays. m-PEG7-Br can be conjugated to a nucleophilic site on the molecule of interest. The PEG7 chain provides a defined hydrophilic spacer with a quantified high aqueous solubility (290 g/L at 25°C), improving the solubility of the resulting conjugate in aqueous buffers while adding a predictable mass shift for analytical confirmation [2].

Precise Surface Functionalization of Nanoparticles and Biosensors

For materials science applications requiring the controlled, monovalent attachment of a PEG chain to a surface (e.g., gold nanoparticles, quantum dots, or SPR sensor chips). The single bromide reactive group of m-PEG7-Br ensures a well-defined 'grafting-to' reaction, producing a uniform surface coating. The 7-unit PEG spacer provides a balance between preventing non-specific binding (through hydrophilicity) and maintaining sufficient proximity for downstream interactions with target analytes .

Construction of Well-Defined Block Copolymers via Controlled Radical Polymerization

As a functional initiator for Atom Transfer Radical Polymerization (ATRP). The terminal alkyl bromide of m-PEG7-Br can serve as an initiation site for the growth of a second polymer block. This allows for the synthesis of well-defined amphiphilic diblock copolymers with a precise PEG7 block length, which is valuable for creating self-assembled nanostructures for drug delivery where the hydrophilic block length is a critical determinant of particle size and stability .

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